Pyrrolidine, 2-(3-chloro-2-iodophenyl)-
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Overview
Description
Pyrrolidine, 2-(3-chloro-2-iodophenyl)- is a chemical compound with the molecular formula C10H11ClIN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes both chlorine and iodine substituents on the phenyl ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- typically involves the reaction of 3-chloro-2-iodoaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-(3-chloro-2-iodophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Pyrrolidine, 2-(3-chloro-2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-(3-chloro-2-iodophenyl)- involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activities and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the chlorine and iodine substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at both the second and fifth positions.
Uniqueness
Pyrrolidine, 2-(3-chloro-2-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1391136-33-6 |
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Molecular Formula |
C10H11ClIN |
Molecular Weight |
307.56 g/mol |
IUPAC Name |
2-(3-chloro-2-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClIN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
AAOKTECJNITHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)I |
Origin of Product |
United States |
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